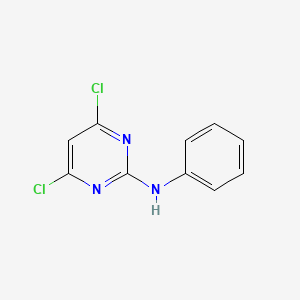

4,6-二氯-N-苯基-2-嘧啶胺

描述

4,6-Dichloro-N-phenyl-2-pyrimidinamine, also known as DCPI, is a compound with the molecular formula C10H7Cl2N3 . It has a molecular weight of 240.093 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-N-phenyl-2-pyrimidinamine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

The reaction between 2-chloro-4,6-dimethylpyrimidine and substituted anilines in ethanol at 160 °C under microwave irradiation for 10 min, is an aromatic nucleophilic substitution taking place via the corresponding Meisenheimer complexes, and affording 2-anilinopyrimidines .Physical And Chemical Properties Analysis

The compound has an average mass of 240.089 Da and a monoisotopic mass of 239.001709 Da . Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) data are available for this compound .科学研究应用

杀菌效果

4,6-二氯-N-苯基-2-嘧啶胺已被研究用于其在杀菌应用中的潜力。研究表明其作为抗菌和抗真菌剂的有效性。例如,其衍生物已显示出显著的杀菌特性,表明其在对抗微生物感染方面的潜力(Mehta & Patel, 2009)。

杀虫和杀螨特性

研究还突出了该化合物的杀虫和杀螨效果。4,6-二氯-N-苯基-2-嘧啶胺的某些衍生物已显示出对特定害虫的显著活性,表明其在农业害虫控制中的实用性(Zhang et al., 2019)。

在聚合物化学中的应用

该化合物已被用于合成各种聚酰亚胺,展示了其在聚合物化学中的重要性。这些应用范围从开发热稳定材料到创建疏水表面,从而扩展了其在材料科学和工程中的实用性(Wang et al., 2007)。

遗传多样性研究

该化合物还被用于研究了解某些物种暴露于相关杀真菌剂嘧啶胺时的遗传多样性丧失。这表明其在生态和环境研究中的相关性,特别是在了解化学物质对生物多样性的影响方面(Colombo-Corbi et al., 2017)。

非线性光学材料研究

4,6-二氯-N-苯基-2-嘧啶胺已被研究用于其作为三阶非线性光学材料的潜力。这表明其可能在先进光学技术和设备中的使用(Murthy et al., 2019)。

作用机制

Target of Action

The primary target of 4,6-dichloro-N-phenylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a crucial role in cell division. It is involved in centrosome maturation and separation, and it is critical for the formation and function of the bipolar mitotic spindle .

Mode of Action

4,6-dichloro-N-phenylpyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283, a critical site for its activation . The compound’s interaction with AURKA disrupts the normal function of the kinase, leading to alterations in cell division .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to an accumulation of cells in the G2/M phase, effectively halting cell division . The compound’s action on AURKA also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis .

Pharmacokinetics

The compound’s inhibitory effect on aurka suggests that it can reach its target in sufficient concentrations to exert its effects

Result of Action

The result of 4,6-dichloro-N-phenylpyrimidin-2-amine’s action is a reduction in clonogenicity, or the ability of cells to form colonies . This is due to the compound’s disruption of the cell cycle and induction of apoptosis . In HCT116 human colon cancer cells, the compound has been shown to induce caspase-mediated apoptotic cell death .

未来方向

生化分析

Biochemical Properties

4,6-Dichloro-N-phenyl-2-pyrimidinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated as a kinase inhibitor with antiproliferative activity against cancer cell lines . The compound’s interactions with enzymes and proteins are crucial for its function as a kinase inhibitor, affecting the phosphorylation processes within cells.

Cellular Effects

4,6-Dichloro-N-phenyl-2-pyrimidinamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a kinase inhibitor suggests that it can modulate signaling pathways that are critical for cell proliferation and survival . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of 4,6-Dichloro-N-phenyl-2-pyrimidinamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins . This inhibition can lead to downstream effects on various cellular processes, including cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dichloro-N-phenyl-2-pyrimidinamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of 4,6-Dichloro-N-phenyl-2-pyrimidinamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

4,6-Dichloro-N-phenyl-2-pyrimidinamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Additionally, its effects on metabolic flux and metabolite levels can impact cellular energy production and utilization.

Transport and Distribution

The transport and distribution of 4,6-Dichloro-N-phenyl-2-pyrimidinamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

4,6-Dichloro-N-phenyl-2-pyrimidinamine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role as a kinase inhibitor, as it needs to be present in the vicinity of its target kinases to exert its effects.

属性

IUPAC Name |

4,6-dichloro-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVNQNGMZAIUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347006 | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28230-48-0 | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28230-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

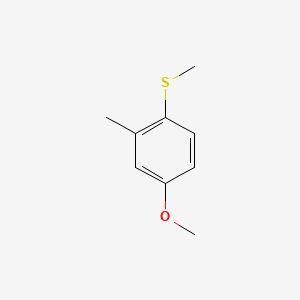

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)